molecular formula C17H20N2O4S B3740334 (5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3740334
M. Wt: 348.4 g/mol
InChI Key: HELZIKUBIIFIAE-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. The unique structure of this compound, featuring a thiazolidinedione core with ethoxybenzylidene and morpholinylmethyl substituents, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process:

    Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with chloroacetic acid under basic conditions.

    Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene group is introduced via a condensation reaction between the thiazolidinedione core and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Morpholinylmethyl Group: The final step involves the nucleophilic substitution of the thiazolidinedione derivative with morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory, antidiabetic, and anticancer properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, glucose metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-chlorobenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-fluorobenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione

Uniqueness

The presence of the ethoxy group in (5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-23-14-5-3-13(4-6-14)11-15-16(20)19(17(21)24-15)12-18-7-9-22-10-8-18/h3-6,11H,2,7-10,12H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELZIKUBIIFIAE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
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(5E)-5-(4-ethoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
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